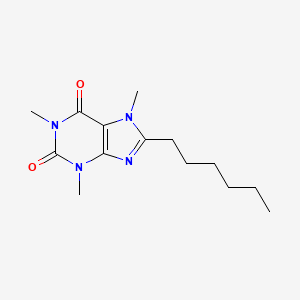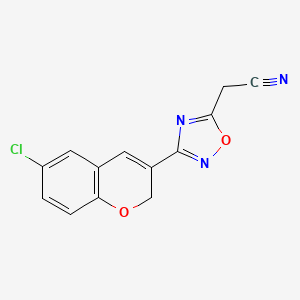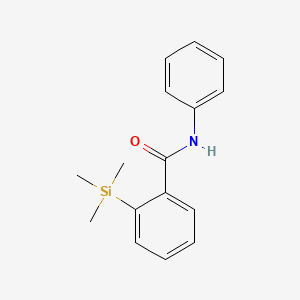
4-Hydroxy-6-(trifluoromethyl)quinoline-3-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxy-6-(trifluoromethyl)quinoline-3-carbohydrazide is a heterocyclic compound that belongs to the quinoline family. This compound is characterized by the presence of a trifluoromethyl group at the 6th position, a hydroxy group at the 4th position, and a carbohydrazide group at the 3rd position of the quinoline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-6-(trifluoromethyl)quinoline-3-carbohydrazide typically involves multi-step reactions. One common method starts with the preparation of 4-hydroxy-6-(trifluoromethyl)quinoline, which is then converted to the carbohydrazide derivative through a reaction with hydrazine hydrate under reflux conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of readily available starting materials and standard organic synthesis techniques. The process may include steps such as nitration, reduction, and cyclization, followed by functional group modifications to introduce the hydroxy, trifluoromethyl, and carbohydrazide groups .
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxy-6-(trifluoromethyl)quinoline-3-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinone derivatives.
Reduction: The nitro group (if present in intermediates) can be reduced to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Aminoquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Exhibits significant antimicrobial activity against bacteria such as Mycobacterium smegmatis and Pseudomonas aeruginosa
Medicine: Potential antitubercular agent due to its activity against Mycobacterium tuberculosis
Industry: May be used in the development of new pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 4-Hydroxy-6-(trifluoromethyl)quinoline-3-carbohydrazide involves its interaction with bacterial enzymes and cellular components. It is believed to inhibit the synthesis of essential biomolecules in bacteria, leading to their death. The compound may target enzymes involved in cell wall synthesis or DNA replication .
Comparison with Similar Compounds
4-Hydroxy-8-(trifluoromethyl)quinoline: Similar structure but with the trifluoromethyl group at the 8th position.
4-Hydroxy-6-(trifluoromethoxy)quinoline-3-carboxylic acid: Contains a trifluoromethoxy group instead of a trifluoromethyl group.
Uniqueness: 4-Hydroxy-6-(trifluoromethyl)quinoline-3-carbohydrazide is unique due to the presence of the carbohydrazide group, which imparts distinct chemical reactivity and biological activity compared to other quinoline derivatives. Its trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a promising candidate for drug development .
Properties
Molecular Formula |
C11H8F3N3O2 |
|---|---|
Molecular Weight |
271.19 g/mol |
IUPAC Name |
4-oxo-6-(trifluoromethyl)-1H-quinoline-3-carbohydrazide |
InChI |
InChI=1S/C11H8F3N3O2/c12-11(13,14)5-1-2-8-6(3-5)9(18)7(4-16-8)10(19)17-15/h1-4H,15H2,(H,16,18)(H,17,19) |
InChI Key |
WZXXWYZXRGFFFI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1C(F)(F)F)C(=O)C(=CN2)C(=O)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



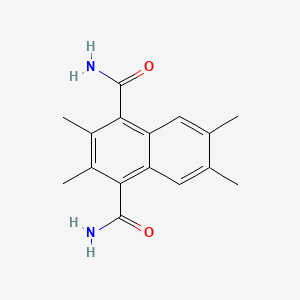
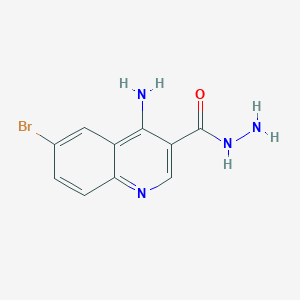
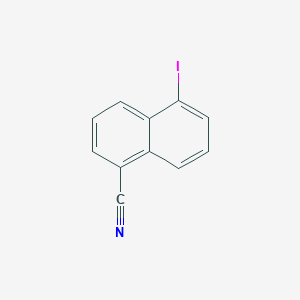
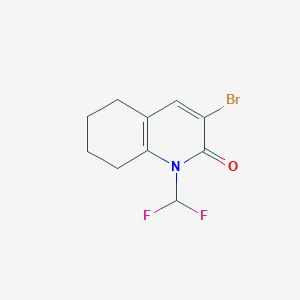
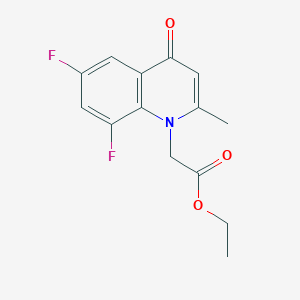
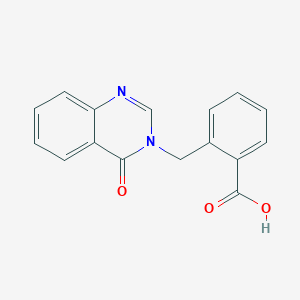
![2-[3-[(7-Chloroquinolin-4-yl)amino]propylamino]ethanol](/img/structure/B15064330.png)
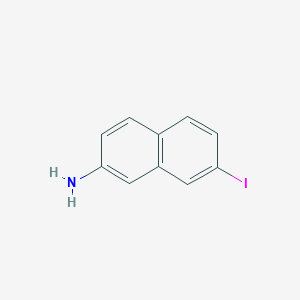

![Benzenecarboximidamide, 3-[(2-naphthalenyloxy)methyl]-](/img/structure/B15064338.png)
